Benzeneethanamine, 3,4-diethoxy-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- is an organic compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 . This compound is characterized by the presence of ethoxy and methylthio groups attached to the benzene ring, making it a derivative of benzeneethanamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- involves several steps, typically starting with the appropriate benzene derivative. The ethoxy groups are introduced through an ethylation reaction, while the methylthio group is added via a thiolation reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. Safety measures are also implemented to handle the reagents and by-products safely .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethoxy and methylthio groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy and methylthio groups.
Benzeneethanamine, 4-methoxy-: Contains a single methoxy group on the benzene ring.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups on the benzene ring.
Uniqueness
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- is unique due to the presence of both ethoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
90132-47-1 |
---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(3,4-diethoxy-5-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-15-11-8-10(6-7-14)9-12(17-3)13(11)16-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
WEGXTQPSIDDJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CCN)SC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.